molecular formula C25H26N4O3S2 B2498350 N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886904-79-6

N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2498350
CAS No.: 886904-79-6
M. Wt: 494.63
InChI Key: MMFPZZIBDBPGLK-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C25H26N4O3S2 and its molecular weight is 494.63. The purity is usually 95%.
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Biological Activity

N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The compound's structure consists of a benzothiazole moiety linked to a sulfonamide group and a pyridine derivative. The molecular formula is C22H28N4O3SC_{22}H_{28}N_4O_3S, and it possesses several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H28N4O3S
Molecular Weight428.55 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their antimicrobial , antitumor , anti-inflammatory , and antiviral properties. The specific compound under discussion has shown promising results in various biological assays.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines.

  • Cell Lines Tested :
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)
    • MCF-7 (breast cancer)

The IC50 values for these compounds were found to be in the range of 6.26±0.33μM6.26\pm 0.33\,\mu M to 20.46±8.63μM20.46\pm 8.63\,\mu M, indicating moderate potency against tumor cells .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has also been documented. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • DNA Interaction : Many benzothiazole derivatives interact with DNA, potentially leading to the inhibition of cell division and induction of apoptosis in cancer cells .
  • Inflammasome Modulation : Some studies indicate that compounds in this class can influence the NLRP3 inflammasome pathway, which is crucial in inflammation and neurodegenerative diseases .
  • Enzyme Inhibition : The sulfonamide component may inhibit certain enzymes involved in bacterial growth or tumor progression.

Case Studies

Several case studies highlight the potential therapeutic applications of benzothiazole derivatives:

  • Cancer Treatment : A study evaluated the effects of various benzothiazole derivatives on lung cancer cell lines, showing that specific modifications enhance their cytotoxicity .
  • Neuroprotection : Research on related compounds suggests potential neuroprotective effects that could be beneficial in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S2/c1-3-4-17-28(2)34(31,32)21-14-12-19(13-15-21)24(30)29(18-20-9-7-8-16-26-20)25-27-22-10-5-6-11-23(22)33-25/h5-16H,3-4,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFPZZIBDBPGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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